molecular formula C26H56N2O12 B8098876 Amino-PEG12-amine

Amino-PEG12-amine

货号: B8098876
分子量: 588.7 g/mol
InChI 键: LBBOTXXNKBSUJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino-PEG12-amine is a compound that consists of a polyethylene glycol (PEG) chain with 12 ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the reductive amination of PEG with ammonium acetate .

Industrial Production Methods: In industrial settings, the production of Amino-PEG12-amine typically involves large-scale polymerization processes under controlled conditions to ensure the desired molecular weight and functionalization. The process may include purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Amino-PEG12-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Drug Delivery Systems

One of the primary applications of Amino-PEG12-amine is in PEGylation , a process that involves attaching PEG chains to therapeutic agents such as proteins and peptides. This modification improves pharmacokinetics, reduces immunogenicity, and enhances therapeutic efficacy.

Key Benefits of PEGylation

  • Improved Solubility : The hydrophilic nature of PEG increases the solubility of poorly soluble drugs.
  • Extended Circulation Time : PEGylation decreases renal clearance, allowing drugs to remain in circulation longer.
  • Reduced Immunogenicity : By shielding therapeutic agents from the immune system, PEGylation minimizes adverse reactions.

Case Study: PEGylated Protein Therapeutics

In a study involving PEGylated interferon-alpha, researchers demonstrated that PEGylation using this compound resulted in significantly improved pharmacokinetic profiles compared to unmodified interferon-alpha, leading to enhanced antiviral efficacy in clinical settings .

Bioconjugation and Linker Applications

This compound serves as an effective linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Linker Characteristics

  • Dual Amine Groups : The presence of two amine groups facilitates conjugation with multiple reactive partners.
  • Hydrophilicity : The PEG spacer enhances solubility and stability in biological environments.

Case Study: PROTAC Development

In the development of PROTACs targeting specific cancer-related proteins, this compound was utilized to link targeting ligands to E3 ligase recruiters. This approach demonstrated promising results in selectively degrading target proteins, showcasing its potential in cancer therapeutics .

Surface Functionalization

This compound is also employed for surface modification of nanoparticles and liposomes. This application aims to improve biocompatibility and targeting capabilities.

Advantages of Surface Functionalization

  • Targeted Delivery : Functionalized surfaces can be tailored to interact with specific cell types or tissues.
  • Reduced Non-Specific Binding : The hydrophilic nature of PEG minimizes non-specific interactions with biological molecules.

Case Study: Nanoparticle Drug Delivery

Research involving PEGylated nanoparticles demonstrated that those modified with this compound exhibited significantly lower non-specific binding compared to unmodified nanoparticles, leading to enhanced drug delivery efficiency .

Data Table: Comparative Applications of this compound

Application TypeDescriptionBenefits
Drug Delivery SystemsPEGylation of proteins/peptidesImproved solubility, extended circulation
BioconjugationLinker for ADCs and PROTACsEnhanced selectivity and efficacy
Surface FunctionalizationModification of nanoparticles/liposomesTargeted delivery, reduced non-specific binding

作用机制

The primary mechanism by which Amino-PEG12-amine exerts its effects is through the formation of covalent bonds with target molecules. The amine groups at both ends of the PEG chain can react with various functional groups, allowing for the attachment of therapeutic agents, proteins, or other molecules. This modification can improve the solubility, stability, and bioavailability of the attached molecules, as well as reduce their immunogenicity .

相似化合物的比较

Uniqueness: Amino-PEG12-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or higher solubility, such as in drug delivery systems and surface modifications .

生物活性

Amino-PEG12-amine, a polyethylene glycol (PEG) derivative with an amino functional group, is increasingly recognized for its diverse biological activities, particularly in drug delivery and therapeutic applications. This article reviews the compound's synthesis, mechanisms of action, and various studies that highlight its efficacy in enhancing pharmacokinetics, reducing immunogenicity, and improving therapeutic outcomes.

Structure and Synthesis

This compound (CAS: 361543-12-6) consists of a 12-unit PEG chain terminated with an amino group (-NH2). The synthesis typically involves the reaction of PEG with amine-containing reagents, resulting in a compound that can be used for various biological applications, including PEGylation of proteins and small molecules .

1. Drug Delivery Systems:
this compound plays a crucial role in PEGylation , a process where PEG chains are covalently attached to therapeutic agents. This modification enhances the solubility and stability of drugs, prolongs their circulation time in the bloodstream, and reduces immunogenic responses. The increased hydrodynamic volume created by PEGylation helps shield the therapeutic agent from enzymatic degradation and renal clearance .

2. Antimicrobial Activity:
Recent studies have explored the antimicrobial properties of peptides synthesized using this compound as a linker. For instance, certain peptide derivatives demonstrated significant activity against multidrug-resistant bacterial strains, showcasing the potential of this compound in developing new antimicrobial agents .

3. Anticancer Applications:
this compound has been utilized to enhance the pharmacokinetic properties of anticancer drugs. By facilitating better solubility and stability, it allows for more effective targeting of cancer cells while minimizing side effects associated with conventional chemotherapy. Research indicates that PEGylated compounds exhibit improved efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells .

Table 1: Summary of Biological Activities

Activity Description Reference
Drug DeliveryEnhances solubility and stability; prolongs half-life in circulation
AntimicrobialExhibits significant activity against resistant bacterial strains
AnticancerImproves targeting and efficacy in cancer therapies

Notable Research Findings

  • Antimicrobial Efficacy : A study highlighted the synthesis of peptide constructs linked via this compound that showed potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its utility in combating infections caused by resistant strains .
  • Anticancer Properties : Another research effort demonstrated that PEGylated peptides exhibited enhanced cytotoxicity against breast cancer cell lines, with one compound achieving over 95% inhibition at certain concentrations .
  • Improved Pharmacokinetics : A review on site-selective PEGylation noted that modifications using this compound could significantly alter the pharmacokinetic profiles of therapeutic proteins, leading to better clinical outcomes through reduced dosing frequency and enhanced patient compliance .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing Amino-PEG12-amine with high purity, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling PEG12 chains with protected amine groups via carbodiimide chemistry (e.g., EDC/NHS), followed by deprotection. Key steps include:

  • Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted monomers .
  • Characterization : Use NMR (¹H/¹³C) to confirm PEG chain length and amine functionalization. MALDI-TOF mass spectrometry verifies molecular weight distribution .
  • Quality control : Monitor amine reactivity via UV-Vis quantification (e.g., TNBS assay) .

Q. How does the bifunctional nature (amine termini) of this compound influence its reactivity in bioconjugation?

  • Reaction design : The primary amines undergo nucleophilic reactions (e.g., with NHS esters, aldehydes). To avoid cross-linking:

  • pH control : Maintain pH 7–9 for selective amine activation without PEG hydrolysis .
  • Stoichiometry optimization : Use molar excess of targeting molecules (e.g., proteins) to minimize self-conjugation .

Q. What analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • Key methods :

  • FT-IR : Confirm amine (-NH₂) and ether (-C-O-C-) functional groups .
  • HPLC : Assess purity (>95%) using reverse-phase columns with aqueous/organic gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across polar vs. non-polar solvents?

  • Data analysis framework :

  • Solvent screening : Test solubility in DMSO, water, THF, and chloroform under controlled temperatures (20–40°C).
  • Contradiction resolution : Discrepancies often arise from PEG hydration states. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions .
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict solvent compatibility .

Q. What strategies optimize this compound’s stability in long-term storage for reproducible drug delivery studies?

  • Experimental design :

  • Degradation pathways : Hydrolysis (amine oxidation) and PEG chain scission. Mitigate via:
  • Storage conditions : Lyophilization under argon, -20°C with desiccants .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w .
  • Validation : Accelerated aging studies (40°C/75% RH) with periodic SEC and TNBS assays .

Q. How do structural variations in PEG-amine derivatives (e.g., PEG12 vs. PEG24) impact cellular uptake efficiency in nanoparticle formulations?

  • Comparative analysis :

  • In vitro testing : Use fluorescently labeled PEG-amine derivatives in cell lines (e.g., HeLa) with flow cytometry.
  • Key variables : PEG length affects steric shielding and endosomal escape. Shorter chains (PEG12) enhance uptake but reduce circulation time .
  • Data interpretation : Normalize results to PEG density per nanoparticle surface area .

Q. What experimental approaches validate the absence of endotoxins or residual catalysts in this compound batches for in vivo studies?

  • Quality assurance protocols :

  • Endotoxin testing : Limulus amebocyte lysate (LAL) assay with sensitivity <0.05 EU/mg .
  • Metal analysis : ICP-MS to detect residual catalysts (e.g., Pd from coupling reactions) below 10 ppm .

Q. Data-Driven Research Challenges

Q. How can researchers address batch-to-batch variability in this compound’s amine content during cross-linking studies?

  • Troubleshooting :

  • Standardization : Pre-quantify amine density via TNBS or fluorescamine assays for each batch .
  • Statistical design : Use ANOVA to compare reaction yields across batches, adjusting molar ratios iteratively .

Q. What methodologies reconcile conflicting reports on this compound’s biocompatibility in different tissue models?

  • Experimental reconciliation :

  • Model selection : Compare cytotoxicity in primary cells vs. immortalized lines (e.g., MTT assays).
  • Concentration gradients : Test 0.1–10 mM ranges to identify toxicity thresholds .
  • Meta-analysis : Cross-reference data with PEG-amine toxicity databases (e.g., PubChem) .

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N2O12/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h1-28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBOTXXNKBSUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。